molecular formula C11H14O3 B14369309 Benzoic acid--(2S)-but-3-en-2-ol (1/1) CAS No. 90270-43-2

Benzoic acid--(2S)-but-3-en-2-ol (1/1)

Cat. No.: B14369309
CAS No.: 90270-43-2
M. Wt: 194.23 g/mol
InChI Key: DCNSGLXERNQMAQ-VWMHFEHESA-N
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Description

Benzoic acid–(2S)-but-3-en-2-ol (1/1) is a compound that combines benzoic acid and (2S)-but-3-en-2-ol in a 1:1 ratio Benzoic acid is a simple aromatic carboxylic acid with the formula C₆H₅COOH, while (2S)-but-3-en-2-ol is an organic compound with a hydroxyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(2S)-but-3-en-2-ol (1/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with (2S)-but-3-en-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of benzoic acid–(2S)-but-3-en-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(2S)-but-3-en-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the double bond in (2S)-but-3-en-2-ol to a single bond, forming saturated alcohols.

    Substitution: The hydroxyl group in (2S)-but-3-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Benzoic acid and corresponding aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid–(2S)-but-3-en-2-ol (1/1) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid–(2S)-but-3-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The presence of both the carboxylic acid and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    (2S)-but-3-en-2-ol: An organic compound with a hydroxyl group and a double bond, used in organic synthesis.

Uniqueness

Benzoic acid–(2S)-but-3-en-2-ol (1/1) is unique due to the combination of benzoic acid and (2S)-but-3-en-2-ol, which imparts distinct chemical and biological properties

Properties

CAS No.

90270-43-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

benzoic acid;(2S)-but-3-en-2-ol

InChI

InChI=1S/C7H6O2.C4H8O/c8-7(9)6-4-2-1-3-5-6;1-3-4(2)5/h1-5H,(H,8,9);3-5H,1H2,2H3/t;4-/m.0/s1

InChI Key

DCNSGLXERNQMAQ-VWMHFEHESA-N

Isomeric SMILES

C[C@@H](C=C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C=C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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